molecular formula C15H15BrClNO3 B2769883 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide CAS No. 1795196-67-6

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide

Cat. No.: B2769883
CAS No.: 1795196-67-6
M. Wt: 372.64
InChI Key: IQFQYNZEHLCPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is a chemical compound known for its unique properties and applications in various scientific fields. This compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a methoxypropyl chain attached to a chlorophenyl group. Its molecular structure allows it to participate in diverse chemical reactions and makes it a valuable compound for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.

Mode of Action

It is known to interact with its target, mapk10 . The interaction between the compound and MAPK10 may result in changes in the protein’s activity, potentially influencing the cellular processes in which MAPK10 is involved.

Result of Action

Given its interaction with MAPK10, it may influence cellular processes such as cell proliferation, differentiation, and apoptosis . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Bromination: Introduction of a bromine atom to the furan ring.

    Carboxylation: Formation of the carboxamide group.

    Substitution: Attachment of the methoxypropyl chain to the chlorophenyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial methods often involve:

    Batch Processing: Large-scale reactions carried out in batches to control reaction parameters.

    Continuous Flow Processing: A more advanced method where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chlorophenyl)furan-2-carboxamide: A similar compound with a different substituent on the furan ring.

    5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide: Another derivative with a hydroxypropyl chain instead of a methoxypropyl chain.

Uniqueness

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3/c1-15(20-2,10-4-3-5-11(17)8-10)9-18-14(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQYNZEHLCPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.